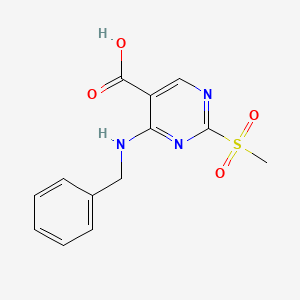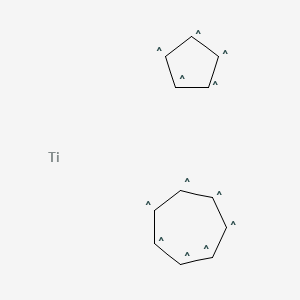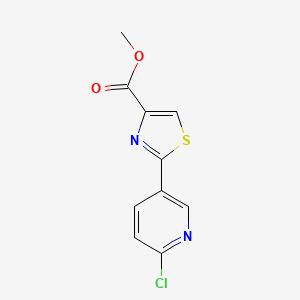
(5-(Aminomethyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Aminomethyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound features both an aminomethyl group (-CH2NH2) and a hydroxymethyl group (-CH2OH) attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyridin-3-yl)methanol typically involves the functionalization of pyridine derivatives. One common method is the reduction of pyridine-3-carboxaldehyde using sodium borohydride (NaBH4) in the presence of an appropriate solvent like methanol. This reaction yields the corresponding alcohol, which can then be further aminated using reagents such as ammonia or primary amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Aminomethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives with different functional groups.
- Substituted derivatives with various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
(5-(Aminomethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (5-(Aminomethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-5-iodo-pyridin-3-yl)-methanol: Similar structure but with an iodine atom, leading to different reactivity and applications.
(3-Amino-pyridin-4-yl)-methanol: Similar structure but with the amino group at a different position, affecting its chemical properties.
Uniqueness
(5-(Aminomethyl)pyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its dual functionality (aminomethyl and hydroxymethyl groups) makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
[5-(aminomethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,2,5,8H2 |
Clave InChI |
QCRUNVFNWZYYPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1CO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)








![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)




